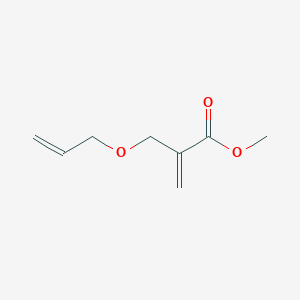

Methyl alpha-allyloxymethylacrylate

Description

Structure

3D Structure

Properties

CAS No. |

219828-90-7 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 2-(prop-2-enoxymethyl)prop-2-enoate |

InChI |

InChI=1S/C8H12O3/c1-4-5-11-6-7(2)8(9)10-3/h4H,1-2,5-6H2,3H3 |

InChI Key |

FPHBLZMNRWNJEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C)COCC=C |

Origin of Product |

United States |

Synthesis Methodologies for Methyl Alpha Allyloxymethylacrylate

Precursor Chemistry and Synthetic Routes

The synthesis of methyl alpha-allyloxymethylacrylate fundamentally relies on the strategic combination of key precursors that contribute the essential structural components of the final molecule: the methyl acrylate (B77674) backbone, the alpha-substituted methylene (B1212753) group, and the allyl ether functionality. A plausible and efficient synthetic route commences with a precursor that already contains the alpha-hydroxymethyl acrylate structure, namely methyl α-(hydroxymethyl)acrylate.

The primary precursors for the synthesis are:

Methyl α-(hydroxymethyl)acrylate (MHMA): This serves as the foundational molecule, providing the methyl acrylate framework with a reactive hydroxyl group at the alpha position.

Allyl Halide (e.g., Allyl Bromide or Allyl Chloride): This reagent provides the allyl group necessary for the etherification step. Allyl bromide is often preferred due to the higher reactivity of the bromide as a leaving group.

Base: A suitable base is crucial for the deprotonation of the hydroxyl group in MHMA, facilitating the nucleophilic attack on the allyl halide.

The general synthetic pathway follows a Williamson ether synthesis model. In this route, the hydroxyl group of methyl α-(hydroxymethyl)acrylate is converted into an alkoxide by a base. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide to form the desired ether linkage.

Esterification and Etherification Strategies for Monomer Preparation

The preparation of this compound is dominated by an etherification strategy, as the ester group is already present in the primary precursor, methyl α-(hydroxymethyl)acrylate.

The core of the synthesis is the Williamson ether synthesis. This involves the reaction between an alkoxide and a primary alkyl halide. In this specific application, the alkoxide is generated in situ from methyl α-(hydroxymethyl)acrylate.

A typical procedure involves:

Dissolving methyl α-(hydroxymethyl)acrylate in a suitable aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Adding a strong base, such as sodium hydride (NaH), to the solution. The sodium hydride deprotonates the primary alcohol of the MHMA to form the corresponding sodium alkoxide. This reaction is typically accompanied by the evolution of hydrogen gas.

Allyl bromide is then added to the reaction mixture. The alkoxide performs a nucleophilic substitution (SN2) reaction on the allyl bromide, displacing the bromide ion and forming the this compound product.

The reaction is generally carried out at moderate temperatures to ensure a controlled reaction rate and minimize potential side reactions.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized.

Table 1: Key Parameters for Optimizing the Synthesis of this compound

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates the alcohol without competing in the substitution reaction. |

| Solvent | Tetrahydrofuran (THF) | An aprotic polar solvent that dissolves the reactants and facilitates the SN2 reaction mechanism. |

| Temperature | 0°C to Room Temperature | Lower temperatures for base addition control the exothermic reaction, while the subsequent reaction with allyl bromide can proceed at room temperature for a reasonable reaction time. |

| Stoichiometry | Slight excess of Allyl Bromide | Ensures complete consumption of the more valuable methyl α-(hydroxymethyl)acrylate precursor. |

| Reaction Time | Monitored by TLC or GC | The reaction is monitored until the starting material is consumed to prevent the formation of byproducts from prolonged reaction times. |

The purification of the final product is typically achieved through column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate (B1210297) in hexanes as the eluent. This allows for the separation of the desired product from any unreacted starting materials and byproducts.

Scale-Up Considerations for Laboratory to Industrial Production

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations to ensure safety, efficiency, and cost-effectiveness.

Table 2: Scale-Up Considerations for Industrial Production

| Factor | Laboratory Scale | Industrial Scale |

| Reagents | High-purity reagents | Cost-effective, industrial-grade reagents; may require pre-treatment. |

| Solvent Handling | Glassware | Large-scale reactors; requires robust solvent recovery and recycling systems. |

| Temperature Control | Ice baths, heating mantles | Jacketed reactors with automated temperature control systems to manage exotherms. |

| Base Handling | Sodium hydride in oil dispersion | Use of alternative, safer bases or specialized handling equipment for large quantities of reactive materials. |

| Purification | Column Chromatography | Distillation under reduced pressure is often more economical and scalable for purification. |

| Safety | Fume hood | Comprehensive process safety management, including pressure relief systems and emergency shutdown procedures. |

One of the primary challenges in scaling up is the management of the exothermic reaction resulting from the addition of sodium hydride. In an industrial setting, this requires reactors with efficient heat exchange capabilities. Furthermore, the use of large quantities of flammable solvents like THF necessitates stringent safety protocols and infrastructure for solvent handling and recovery. The choice of base may also be revisited for industrial-scale production, with alternatives to sodium hydride being considered to enhance safety and reduce cost.

Mechanistic Investigations of Methyl Alpha Allyloxymethylacrylate Polymerization

Free Radical Polymerization Kinetics and Mechanisms

The free-radical polymerization of methyl alpha-allyloxymethylacrylate is characterized by the dual reactivity of its acrylate (B77674) and allyl functionalities. This leads to a complex interplay of initiation, propagation, and termination steps, with significant contributions from chain transfer reactions.

Initiation Pathways and Radical Generation

The initiation of free-radical polymerization of this compound is typically achieved through the decomposition of a thermal or photoinitiator. Common initiators include azo compounds like α,α'-azoisobutyronitrile (AIBN) and peroxides. tandfonline.com The process begins with the homolytic cleavage of the initiator (I) to generate primary radicals (R•). These highly reactive species then add to the double bond of the monomer (M) to form a monomer radical (M•), thus initiating the polymer chain.

The efficiency of initiation is a critical factor and is influenced by the "cage effect," where primary radicals may recombine before they can react with a monomer molecule. The rate of initiation (Ri) is dependent on the initiator concentration ([I]) and its decomposition rate constant (kd), as well as the initiator efficiency (f).

Initiation Reaction:

I → 2R• (Initiator decomposition)

R• + M → M• (Chain initiation)

The structure of this compound, with its electron-withdrawing acrylate group, makes the double bond susceptible to radical attack.

Propagation Steps: Intramolecular vs. Intermolecular Additions

Once initiated, the polymer chain grows through the sequential addition of monomer molecules to the active radical center. In the case of this compound, the propagation can proceed through two main pathways due to the presence of both an acrylate and an allyl group.

Intermolecular Propagation: The propagating radical adds to the acrylate double bond of another monomer molecule. This is the primary chain-growth reaction, leading to the formation of a linear polymer backbone. The pendant allyl groups remain largely unreacted in the early stages of polymerization. tandfonline.compsu.edu

Intramolecular Cyclization (Cyclopolymerization): The propagating radical can also attack the pendant allyl group on the same chain, leading to the formation of a cyclic structure within the polymer backbone. The propensity for cyclization depends on the chain conformation and the relative reactivity of the acrylate and allyl double bonds. For monomers like allyl methacrylate (B99206), cyclization can occur, but it is often not the dominant pathway. tandfonline.com

Studies on allyl methacrylate have shown that a significant portion of the allyl groups remain as pendant groups, suggesting that intermolecular propagation is favored over intramolecular cyclization. tandfonline.com

Role of Chain Transfer Reactions and Agents

Chain transfer is a crucial process in the polymerization of this compound, significantly influencing the molecular weight of the resulting polymer. The allylic hydrogen atoms on the allyloxymethyl group are particularly susceptible to abstraction by the propagating radical. youtube.comyoutube.com

Chain Transfer to Polymer: A propagating radical can abstract an allylic hydrogen from a pendant group on another polymer chain. This leads to the formation of a new radical center on the polymer backbone, resulting in branched or cross-linked structures. This is a common cause of gelation in the polymerization of monomers containing allyl groups, even at low conversions. psu.eduresearchgate.net

Chain Transfer to Solvent or Agent: When polymerization is carried out in the presence of a chain transfer agent (CTA) or a solvent with labile hydrogens, the growing radical can transfer its activity to these molecules. youtube.com This is a common method to control the molecular weight of the polymer. For instance, carbon tetrachloride can act as a chain transfer agent. tandfonline.comyoutube.com

The chain transfer constant (C = ktr/kp), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp), is a measure of the effectiveness of a substance in a chain transfer reaction. For allyl-containing monomers, the chain transfer to monomer constant can be significant.

Termination Mechanisms and Control

Termination of the growing polymer chains occurs when two propagating radicals react with each other. The primary termination mechanisms are:

Combination (or Coupling): Two growing chains join to form a single, longer polymer chain.

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain.

The relative extent of combination versus disproportionation is dependent on the monomer structure and the polymerization temperature.

Factors Influencing Polymerization Rate and Conversion

Several factors influence the rate and final conversion of the free-radical polymerization of this compound:

Initiator Concentration: A higher initiator concentration generally leads to a higher polymerization rate but can result in lower molecular weight polymers due to an increased number of initiated chains.

Monomer Concentration: The rate of polymerization is typically proportional to the monomer concentration.

Temperature: Increasing the temperature increases the rate of initiator decomposition and propagation. However, it can also increase the rate of chain transfer reactions, potentially leading to lower molecular weights and a higher likelihood of gelation. tandfonline.com An Arrhenius activation energy of 77.5 kJ/mol has been reported for the polymerization of allyl methacrylate. tandfonline.com

Solvent: The choice of solvent can affect the polymerization kinetics through viscosity effects and by participating in chain transfer reactions. youtube.com

The polymerization of allyl methacrylate often exhibits autoacceleration (the gel effect), where the polymerization rate increases significantly at higher conversions due to the increased viscosity of the medium, which hinders termination reactions. tandfonline.com

Anionic Polymerization Pathways

The anionic polymerization of this compound presents significant challenges due to the presence of the reactive allyl group and the ester functionality.

The active center in the anionic polymerization of acrylates is an enolate, which is highly reactive. cmu.edu This reactivity can lead to several side reactions:

Reaction with the Ester Group: The propagating anion can attack the carbonyl group of the monomer or the polymer, leading to termination or side reactions.

Reaction with the Allyl Group: The allyl group can also be a site for side reactions, although the electron-rich double bond is less susceptible to nucleophilic attack by the anionic propagating center compared to the acrylate double bond. However, the presence of the acidic allylic protons could potentially lead to chain transfer.

To achieve a controlled ("living") anionic polymerization of acrylates, specific conditions are required, such as low temperatures and the use of bulky counter-ions or ligands to stabilize the propagating anion and minimize side reactions. cmu.eduacs.org For instance, the use of organolithium initiators in the presence of ligands like lithium chloride has been shown to control the polymerization of methacrylates. acs.org

Given the challenges, the anionic polymerization of this compound is expected to be difficult to control. The synthesis of well-defined polymers via this method would likely require carefully optimized conditions and specialized initiating systems designed to suppress the aforementioned side reactions. cmu.edursc.orgrsc.org

Initiation by Organometallic and Other Anionic Species

The anionic polymerization of acrylates, including structurally related monomers, is typically initiated by nucleophilic species such as organometallic compounds (e.g., organolithium reagents) or other strong bases. evitachem.com For methyl α-allyloxymethylacrylate, the initiation would involve the nucleophilic attack of the initiator on the β-carbon of the acrylate's carbon-carbon double bond. This process is favored due to the electron-withdrawing nature of the ester group, which polarizes the double bond and makes the β-carbon susceptible to nucleophilic addition. evitachem.com

The choice of initiator and solvent system is crucial in controlling the polymerization. While highly reactive initiators like n-butyllithium are effective, their high reactivity can sometimes lead to side reactions, especially with the ester functionality. Milder initiators, such as those derived from organo-lanthanides, have been shown to provide better control over the polymerization of (meth)acrylates.

Cyclic Unit Formation in Anionic Polymerization

A significant aspect of the anionic polymerization of monomers containing both a vinyl and an allyl group, such as methyl α-allyloxymethylacrylate, is the potential for intramolecular cyclization, also known as cyclopolymerization. Following the initial vinyl addition to the growing polymer chain, the resulting carbanionic active center can attack the pendant allyl group intramolecularly. This "back-biting" reaction leads to the formation of cyclic units within the polymer backbone.

The extent of cyclization versus linear propagation is influenced by several factors, including monomer concentration, temperature, and the nature of the counterion. Lower monomer concentrations tend to favor the intramolecular cyclization reaction over the intermolecular propagation step. The size and nature of the cyclic structure formed would depend on the stereochemistry of the addition and the conformation of the polymer chain. For acrylates, the formation of six-membered rings is often a possibility in such side reactions.

Influence of Counterions on Reaction Selectivity

In anionic polymerization, the counterion, derived from the initiator, plays a pivotal role in influencing the reactivity and selectivity of the propagating species. The nature of the association between the growing carbanionic chain end and the counterion can range from a tightly bound covalent species to a solvent-separated ion pair or even free ions. This association significantly impacts the stereochemistry of the polymerization and the propensity for side reactions.

For a monomer like methyl α-allyloxymethylacrylate, the counterion can influence the selectivity between the desired vinyl polymerization and undesired side reactions, such as nucleophilic attack on the ester group or the allylic C-H protons. A larger, less coordinating counterion, often favored in more polar solvents, can lead to a more "free" and reactive carbanion. This increased reactivity might enhance the rate of polymerization but could also increase the likelihood of side reactions. Conversely, a smaller, more tightly coordinating counterion, such as Li⁺ in a non-polar solvent, can offer greater control and stereoselectivity but may result in slower polymerization rates. The choice of counterion is therefore a critical parameter to tune the outcome of the polymerization.

Controlled Polymerization Techniques

To overcome the challenges associated with traditional free-radical and anionic polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled polymerization techniques have emerged as powerful tools for synthesizing well-defined polymers.

Application of Controlled Radical Polymerization (e.g., ATRP, RAFT) for Polymer Architecture Control

Controlled/living radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer significant advantages for controlling the polymerization of functional monomers like methyl α-allyloxymethylacrylate. These techniques allow for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures such as block copolymers and star polymers.

ATRP of functional acrylates has been extensively studied. For a monomer containing an allyl group, ATRP can, under optimized conditions, selectively polymerize the more reactive acrylate double bond while leaving the allyl group intact for potential post-polymerization modification. However, the participation of the allyl group in side reactions, leading to branching or cross-linking, remains a challenge that needs to be carefully managed by controlling factors like temperature and catalyst concentration.

RAFT polymerization is another highly versatile CRP method that is tolerant of a wide range of functional groups. evitachem.com Studies on the RAFT polymerization of allyl methacrylate (AMA), a structurally similar monomer, have shown that it is possible to achieve excellent control over the polymerization of the methacrylate double bond, resulting in linear polymers with pendant allyl groups. This suggests that RAFT polymerization of methyl α-allyloxymethylacrylate could be a promising route to well-defined polymers with preserved allylic functionality. The choice of the RAFT agent is critical for mediating the polymerization effectively.

The ability to control the polymer architecture using these techniques opens up possibilities for creating novel materials with tailored properties. For example, the pendant allyl groups can be used for subsequent cross-linking to form networks or for the attachment of other functional molecules.

| Controlled Radical Polymerization Technique | Potential Advantages for Methyl α-allyloxymethylacrylate | Key Considerations |

| ATRP (Atom Transfer Radical Polymerization) | - Good control over molecular weight and distribution. - Potential for selective polymerization of the acrylate group. | - Possible side reactions involving the allyl group (cross-linking). - Catalyst removal from the final polymer. |

| RAFT (Reversible Addition-Fragmentation chain Transfer) Polymerization | - High tolerance to functional groups. - Excellent control over polymer architecture. - Potential to preserve the allyl functionality for post-polymerization modification. | - Requires careful selection of the RAFT agent. - Can sometimes have a retardation period. |

Other Controlled Polymerization Methods and Their Applicability

Besides ATRP and RAFT, other controlled polymerization methods could potentially be applied to methyl α-allyloxymethylacrylate. For instance, Nitroxide-Mediated Polymerization (NMP) is another established CRP technique. However, NMP generally requires higher temperatures, which might increase the likelihood of side reactions involving the allyl group.

Group Transfer Polymerization (GTP) is a well-known method for the controlled polymerization of methacrylates. While less common for acrylates, its applicability to methyl α-allyloxymethylacrylate could be explored, potentially offering another route to well-defined polymers. The initiator and catalyst system would need to be carefully chosen to be compatible with the ether and allyl functionalities.

The selection of the most suitable controlled polymerization method would depend on the desired polymer characteristics, such as molecular weight, architecture, and end-group functionality, as well as the intended application of the resulting polymer.

Cyclopolymerization of Methyl Alpha Allyloxymethylacrylate

Ring Size Formation and Regioselectivity

The structure of the cyclic units formed during the cyclopolymerization of methyl alpha-allyloxymethylacrylate is determined by the regioselectivity of the intramolecular cyclization step.

In the radical cyclization of 1,6-dienes, the formation of five- and six-membered rings is thermodynamically and kinetically favored. For the 5-hexenyl radical, a key intermediate in the cyclization of many 1,6-dienes, there is a strong kinetic preference for the formation of a five-membered ring via an exo cyclization over a six-membered ring via an endo cyclization. libretexts.orgwikipedia.org This preference is attributed to more favorable stereoelectronic factors in the transition state leading to the five-membered ring. libretexts.org

| Cyclization Pathway | Ring Size | Kinetic Favorability |

| exo-trig | 5-membered | Highly Favored |

| endo-trig | 6-membered | Less Favored |

This table illustrates the generally accepted kinetic preferences for the radical cyclization of 1,6-dienes, which serves as a model for the cyclopolymerization of this compound.

Several factors influence the competition between the formation of five- and six-membered rings and thus dictate the regioselectivity of the cyclization process. These include the nature of the atoms in the chain connecting the two double bonds, the substitution pattern on the double bonds, and the reaction conditions. thieme-connect.de The regioselectivity in the cyclization of radicals derived from 1,6-dienes is a well-studied area, and the outcomes are generally predictable based on Baldwin's rules for ring closure. libretexts.org The preference for the 5-exo-trig cyclization is a general feature for the 5-hexenyl radical and its derivatives.

The tendency for a 1,6-diene to undergo cyclopolymerization is significantly influenced by both steric and electronic factors.

Steric Factors: The presence of substituents on the monomer can have a profound effect on the cyclization process. Bulky substituents near the double bonds can sterically hinder intermolecular propagation, thereby favoring the intramolecular cyclization pathway. researchgate.net In this compound, the methyl group on the alpha-carbon of the acrylate (B77674) moiety can influence the conformation of the propagating radical, potentially favoring a conformation that facilitates cyclization.

Electronic Factors: The electronic nature of the double bonds also plays a crucial role. The acrylate double bond is electron-deficient due to the presence of the ester group, while the allyl double bond is relatively electron-rich. This difference in electronic density can influence the initial site of radical attack and the subsequent cyclization step. The reactivity of acrylic monomers is known to be affected by the electronic properties of their substituents. usm.edu

Influence of Reaction Conditions on Cyclization Efficiency

The efficiency of the cyclization process in the polymerization of diene monomers is a delicate balance between the intramolecular cyclization step and the intermolecular propagation. This balance is significantly influenced by various reaction parameters, which can be manipulated to favor the formation of cyclic structures over linear or cross-linked polymers.

Monomer Concentration Effects on Intramolecular Addition

In the radical polymerization of 1,6-dienes, the concentration of the monomer plays a pivotal role in determining the extent of cyclization. The intramolecular cyclization is a first-order process with respect to the propagating radical, while the intermolecular addition of another monomer unit is a second-order process, dependent on both the radical and monomer concentrations. Consequently, a lower monomer concentration favors the intramolecular cyclization pathway, leading to a higher degree of cyclization in the resulting polymer.

Table 1: Anticipated Effect of Monomer Concentration on the

| Monomer Concentration | Predominant Reaction Pathway | Expected Degree of Cyclization |

| High | Intermolecular Addition | Lower |

| Low | Intramolecular Cyclization | Higher |

Temperature Dependence of Cyclization Rates

Temperature is another critical factor that can influence the rate and efficiency of cyclopolymerization. The activation energy for the intramolecular cyclization step may differ from that of the intermolecular propagation step. In the case of the cyclopolymerization of N-methyl-N-allylmethacrylamide, a structurally related monomer, it has been observed that the degree of cyclization can be temperature-dependent. researchgate.netmdpi.com For this monomer, polymerization at lower temperatures resulted in a polymer with a lower degree of cyclization, suggesting that the activation energy for the intermolecular propagation is lower than that for the intramolecular cyclization. researchgate.netmdpi.com

For this compound, a similar trend might be expected. An increase in polymerization temperature could potentially favor the cyclization step if its activation energy is higher than that of the competing intermolecular addition. However, at excessively high temperatures, side reactions and the ceiling temperature of the monomer could become limiting factors. Detailed kinetic studies are necessary to establish the precise relationship between temperature and the degree of cyclization for this specific monomer.

Solvent System Influence on Polymerization Pathways

The choice of solvent can significantly impact the polymerization of acrylic monomers, influencing both the polymerization rate and the stereochemistry of the resulting polymer. researchgate.netresearchgate.net In the context of cyclopolymerization, the solvent can affect the conformation of the propagating radical, which in turn can influence the propensity for intramolecular cyclization. A solvent that promotes a more coiled conformation of the polymer chain could enhance the probability of the radical end and the pendant double bond coming into proximity for cyclization.

For instance, in the free radical polymerization of methyl methacrylate (B99206) (MMA), aromatic solvents have been shown to enhance the rate of polymerization. researchgate.net The polarity and viscosity of the solvent also play a role. While direct studies on the solvent effect for this compound are scarce, it is reasonable to infer that solvents that favor a pseudo-cyclic conformation of the monomer and the propagating radical would facilitate a higher degree of cyclization.

Initiator Type and Concentration Effects on Cyclization

The type and concentration of the initiator used in radical polymerization can affect the rate of polymerization and the molecular weight of the resulting polymer. nih.gov In cyclopolymerization, the initiator can also indirectly influence the degree of cyclization. A higher initiator concentration generally leads to a higher concentration of primary radicals and, consequently, a higher rate of polymerization. This can, in turn, affect the competition between the intra- and intermolecular reactions.

Experimental Techniques for Cyclization Characterization

The determination of the degree of cyclization and the characterization of the cyclic structures within the polymer chain are crucial for understanding the polymerization mechanism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cyclic Unit Identification (e.g., 1H-NMR, 13C-NMR, INADEQUATE NMR)

¹H-NMR Spectroscopy: Proton NMR is instrumental in identifying the presence of unreacted pendant double bonds versus the formation of cyclic units. In the case of poly(this compound), the disappearance or significant reduction of the signals corresponding to the vinylic protons of the allyl group would indicate a high degree of cyclization. Conversely, the presence of these signals would signify the existence of uncyclized monomer units within the polymer chain. The integration of the signals corresponding to the cyclic units and the residual pendant groups can provide a quantitative measure of the degree of cyclization. While specific spectra for poly(this compound) are not widely published, the general methodology for analyzing similar polymers is well-established. ripublication.comresearchgate.netpolymersource.ca

¹³C-NMR Spectroscopy: Carbon-13 NMR provides more detailed information about the carbon skeleton of the polymer. The chemical shifts of the carbon atoms in the polymer backbone and the side chains are sensitive to their local environment. In the cyclopolymerization of this compound, the formation of a five- or six-membered ring would result in characteristic signals for the carbons within the cyclic structure. These signals would be distinct from those of the carbons in a linear, uncyclized monomer unit. By comparing the ¹³C-NMR spectrum of the polymer with that of the monomer and with spectra of model compounds, the specific cyclic structure can be elucidated. researchgate.netresearchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight and Degree of Cyclization Assessment

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is a primary technique for determining the molecular weight and molecular weight distribution of polymers. mdpi.com In the context of the cyclopolymerization of this compound, GPC is used to measure the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).

The analysis involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later. mdpi.com This separation by hydrodynamic volume allows for the determination of the molecular weight distribution against calibrated standards, often polystyrene or poly(methyl methacrylate). sigmaaldrich.comsigmaaldrich.com

The degree of cyclization, which is the fraction of monomer units that have formed cyclic structures rather than remaining as pendant double bonds, can also be indirectly assessed. A higher degree of cyclization results in a more compact polymer structure compared to a linear analogue with the same degree of polymerization. This difference in hydrodynamic volume can influence GPC results. However, GPC is more commonly used to determine the molecular weight, which, in conjunction with other methods like ¹H NMR spectroscopy, provides a more accurate measure of the degree of cyclization. For instance, ¹H NMR can quantify the remaining pendant allyl groups by integrating their characteristic proton signals and comparing them to the signals of the polymer backbone.

Below is a representative data table illustrating typical GPC results for the polymerization of this compound under varying experimental conditions.

Table 1: Representative GPC Data for Poly(this compound) This data is illustrative and represents typical outcomes for cyclopolymerization reactions.

| Entry | Initiator | Concentration (mol/L) | Temperature (°C) | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |

| 1 | AIBN | 0.01 | 60 | 25,000 | 52,500 | 2.1 |

| 2 | AIBN | 0.02 | 60 | 18,000 | 39,600 | 2.2 |

| 3 | BPO | 0.01 | 70 | 31,000 | 68,200 | 2.2 |

| 4 | BPO | 0.02 | 70 | 22,000 | 49,500 | 2.25 |

Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. In the study of this compound polymerization, FTIR is employed to confirm the occurrence of cyclization by tracking the changes in specific chemical bonds.

The FTIR spectrum of the monomer, this compound, will exhibit characteristic absorption bands for the carbon-carbon double bonds of both the acrylate group (C=C) and the allyl group (C=C). Additionally, strong bands corresponding to the carbonyl group (C=O) of the ester and the ether linkage (C-O-C) will be present.

Upon successful cyclopolymerization, the intramolecular reaction consumes one of the double bonds (typically the more reactive acrylate) and the intermolecular propagation consumes the other (the allyl group), leading to the formation of a saturated five-membered ring within the polymer backbone. Consequently, the FTIR spectrum of the resulting poly(this compound) will show a significant decrease or complete disappearance of the absorption bands associated with the C=C stretching of both the acrylate and allyl groups. The strong absorption from the ester carbonyl group and the ether linkage will remain in the polymer's spectrum. sigmaaldrich.com

The following table details the expected key FTIR absorption bands for the monomer and the resulting polymer, highlighting the spectral changes that confirm cyclopolymerization.

Table 2: Key FTIR Absorption Bands for Monomer and Polymer This data is based on characteristic frequencies for the specified functional groups.

| Functional Group | Vibrational Mode | Monomer Wavenumber (cm⁻¹) | Polymer Wavenumber (cm⁻¹) | Change upon Polymerization |

| C=O (Ester) | Stretching | ~1725 | ~1730 | Remains |

| C=C (Acrylate) | Stretching | ~1635 | Absent | Disappears |

| C=C (Allyl) | Stretching | ~1645 | Absent / Significantly Reduced | Disappears or is greatly diminished |

| =C-H (Vinyl) | Bending (out-of-plane) | ~990 and ~920 | Absent | Disappears |

| C-O-C (Ether) | Stretching | ~1160 | ~1160 | Remains |

| C-O (Ester) | Stretching | ~1275 and ~1150 | ~1275 and ~1150 | Remains |

Binary Copolymerization Systems

The introduction of this compound into copolymerization with standard vinyl monomers like styrene (B11656) and methyl methacrylate offers a pathway to functional polymers. The presence of the allyloxymethyl group in addition to the acrylate double bond introduces both steric bulk and a potential site for post-polymerization modification or crosslinking.

Copolymerization with Conventional Vinyl Monomers (e.g., Styrene, Methyl Methacrylate)

The radical copolymerization of this compound with monomers such as styrene and methyl methacrylate is a key area of investigation. In these systems, the acrylate group of this compound is expected to be the primary site of reaction in a typical free-radical polymerization, due to its higher reactivity compared to the allyl group.

Studies on the copolymerization of structurally similar monomers, such as other methacrylates with styrene, have shown that the composition of the resulting copolymer is highly dependent on the initial monomer feed ratio and their respective reactivity ratios. For instance, in the well-studied styrene-methyl methacrylate system, the reactivity ratios indicate a tendency towards the formation of a random copolymer. researchgate.net The presence of the bulky allyloxymethyl substituent on the acrylate is anticipated to influence the incorporation of the monomer into the growing polymer chain.

Determination of Monomer Reactivity Ratios and Kinetic Modeling

The determination of monomer reactivity ratios (r1 and r2) is crucial for understanding and predicting the composition of a copolymer. These ratios, which are the ratio of the rate constant for a radical adding its own monomer to the rate constant for it adding the comonomer, can be determined using various methods such as the Fineman-Ross and Kelen-Tüdös methods. researchgate.net These methods rely on analyzing the copolymer composition at low conversions for various monomer feed ratios.

Table 1: Representative Monomer Reactivity Ratios for Styrene (M1) and Methyl Methacrylate (M2) Systems

| r1 (Styrene) | r2 (Methyl Methacrylate) | Method | Reference |

| 0.517 | 0.420 | Pulsed Laser Polymerization-MALDI-ToF-MS | nih.gov |

| 0.45 | 0.38 | Fineman-Ross | researchgate.net |

| 0.49 | 0.35 | Kelen-Tüdös | researchgate.net |

This table presents data for the well-characterized styrene/methyl methacrylate system to provide context for the types of values that would be determined for systems involving this compound.

Impact of Steric Hindrance on Copolymerization Behavior

The alpha-allyloxymethyl group in this compound introduces significant steric bulk near the reactive acrylate double bond. This steric hindrance is expected to have a notable impact on its copolymerization behavior. Generally, bulky substituents on monomers can decrease their rate of propagation. In copolymerization, this steric hindrance can affect the monomer reactivity ratios. It may reduce the rate at which the this compound monomer adds to a growing polymer chain, regardless of the nature of the terminal radical. This could lead to a lower incorporation of this monomer compared to less hindered comonomers like styrene or methyl methacrylate, depending on the specific reactivity of the radicals involved.

Multi-component Copolymerization Architectures

The presence of two distinct reactive sites in this compound—the acrylate and the allyl group—opens up possibilities for the creation of complex, non-linear copolymer architectures.

Investigation of Terpolymerization Systems

Terpolymerization, the copolymerization of three different monomers, offers a route to polymers with a wider range of properties. The inclusion of this compound in a terpolymerization system with, for example, styrene and methyl methacrylate, could lead to terpolymers with unique characteristics. The resulting terpolymer would have a backbone composed of all three monomers, with the pendant allyl groups from the this compound units available for further reactions. Modeling the kinetics of such terpolymerizations is more complex than for binary systems, as it involves nine propagation reactions. researchgate.net

Strategies for Designing Complex Copolymer Structures

The dual functionality of this compound can be strategically utilized to synthesize complex copolymer architectures such as graft and block copolymers.

One approach to creating graft copolymers involves first copolymerizing this compound with other monomers via the acrylate group to form a backbone with pendant allyl groups. These allyl groups can then serve as sites for subsequent "grafting-from" polymerization of another monomer, or for "grafting-to" reactions where pre-formed polymer chains with reactive end groups are attached. uctm.eduwestminster.ac.uk

Block copolymers could potentially be synthesized using controlled radical polymerization techniques. For instance, a block of another monomer could be synthesized first, followed by the sequential addition of this compound to form a second block. The lower reactivity of the allyl group would likely prevent significant branching during this process if conditions are carefully controlled.

Polymer Architecture and Structural Control in Copolymers

The architecture and structural characteristics of copolymers play a pivotal role in determining their macroscopic properties and potential applications. In the case of copolymers involving this compound, the ability to control aspects such as the arrangement of monomer units, molecular weight, and the extent of cross-linking is of significant scientific and industrial interest.

Achieving Gradient Character and Microstructure Control in Copolymers

Gradient copolymers are a unique class of polymers where the chemical composition varies continuously along the polymer chain. This gradual change in monomer distribution can lead to distinct properties compared to random or block copolymers. While specific studies detailing the synthesis of gradient copolymers incorporating this compound are not extensively documented in publicly available literature, the principles for their creation can be inferred from established polymerization techniques.

Controlled/"living" polymerization methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are the primary tools for synthesizing gradient copolymers. researchgate.net These techniques allow for a high degree of control over the polymerization process, which is essential for achieving a gradient structure. The key to forming a gradient copolymer is to have two monomers with different reactivity ratios and to control their feed into the reaction system over time. For instance, in the copolymerization of styrene and methyl methacrylate, RAFT polymerization has been successfully employed to create gradient copolymers by taking advantage of the differing reactivities of the two monomers. nih.gov

For a hypothetical gradient copolymer of this compound and another vinyl monomer, a semi-batch process could be envisioned where one monomer is initially present in the reaction vessel and the second, more reactive monomer is gradually added. This would lead to polymer chains that are rich in the less reactive monomer at one end and progressively richer in the more reactive monomer towards the other end. The precise gradient profile would be a function of the monomer reactivity ratios and the rate of addition of the second monomer.

The microstructure of such a copolymer could be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the sequence distribution of the monomer units along the polymer chain.

Control of Molecular Weight Distribution and Polydispersity

The molecular weight and its distribution (polydispersity) are fundamental characteristics of a polymer that significantly influence its mechanical, thermal, and solution properties. The ability to control these parameters is crucial for tailoring a copolymer for a specific application.

In copolymerizations involving acrylates, several factors can be manipulated to control the molecular weight and polydispersity:

Initiator Concentration : Generally, a higher concentration of the initiator leads to the formation of a larger number of polymer chains, resulting in a lower average molecular weight.

Monomer Concentration : Higher monomer concentrations typically result in higher molecular weights.

Chain Transfer Agents : The deliberate addition of chain transfer agents is a common strategy to control molecular weight.

Controlled Polymerization Techniques : As with gradient copolymers, living polymerization techniques like ATRP and RAFT offer the most precise control over molecular weight and lead to polymers with a narrow molecular weight distribution, often referred to as a low polydispersity index (PDI). For example, the copolymerization of methyl methacrylate and lactide using certain catalysts has demonstrated good control over molecular weight. nih.gov

The following table illustrates the hypothetical effect of initiator concentration on the molecular weight and polydispersity of a copolymer containing this compound, based on general principles of radical polymerization.

Table 1: Hypothetical Influence of Initiator Concentration on Molecular Weight and Polydispersity in the Copolymerization of this compound This data is illustrative and based on general polymerization principles, not on specific experimental data for this compound.

| Initiator Concentration (mol/L) | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |

| 0.001 | 180,000 | 270,000 | 1.5 |

| 0.005 | 95,000 | 152,000 | 1.6 |

| 0.010 | 50,000 | 85,000 | 1.7 |

| 0.050 | 20,000 | 38,000 | 1.9 |

Analysis of Cross-linking Behavior in Copolymerization

The presence of the allyl group in this compound introduces the potential for cross-linking during copolymerization. The allyl double bond is generally less reactive than the acrylate double bond in radical polymerization. However, under certain conditions, particularly at higher temperatures or monomer concentrations, the allyl group can participate in chain transfer or cross-linking reactions. This can lead to the formation of a three-dimensional polymer network, which dramatically alters the material's properties, such as solubility and mechanical strength.

The analysis of cross-linking typically involves a combination of techniques:

Solubility Testing : A primary indicator of cross-linking is the loss of solubility. While the uncross-linked copolymer will dissolve in a suitable solvent, a cross-linked polymer will only swell, forming a gel.

Gel Permeation Chromatography (GPC) : The GPC chromatogram of a polymer will show a significant broadening and a shift to higher molecular weights as cross-linking occurs. The formation of an insoluble gel will be evident as a portion of the sample that does not pass through the GPC column.

Rheological Analysis : The viscoelastic properties of the polymer are highly sensitive to cross-linking. A substantial increase in the storage modulus (G') and the appearance of a rubbery plateau are characteristic of a cross-linked network.

Spectroscopic Methods : While challenging, techniques like solid-state NMR can sometimes provide information about the chemical changes associated with cross-linking.

The propensity for cross-linking in a copolymer of this compound would be expected to increase with factors that promote reactions of the allyl group, such as higher polymerization temperatures and higher concentrations of the monomer.

The following table provides a hypothetical representation of how polymerization conditions might influence the onset of gelation in a copolymerization involving this compound.

Table 2: Hypothetical Gelation Study in the Copolymerization of this compound This data is illustrative and based on general polymerization principles, not on specific experimental data for this compound.

| This compound in Monomer Feed (mol%) | Polymerization Temperature (°C) | Observation after 8 hours |

| 5 | 60 | Soluble Polymer |

| 15 | 60 | Viscous Solution |

| 30 | 60 | Gel Formation |

| 15 | 70 | Gel Formation |

| 15 | 80 | Rapid Gel Formation |

Conclusion

Methyl alpha-allyloxymethylacrylate stands out as a highly versatile and functional monomer in the field of polymer chemistry. Its hybrid structure, combining the high reactivity of an acrylate (B77674) with the secondary functionality of an allyl group, provides multiple pathways for polymerization. The significance of the α-substituent is clearly demonstrated in its potential to undergo cyclopolymerization, leading to polymers with unique cyclic backbones. Furthermore, when polymerized to retain the pendant allyl group, the resulting polymer becomes a powerful platform for post-polymerization modification, enabling the creation of advanced materials such as cross-linked networks and highly functionalized polymers. This monomer exemplifies the modern approach of designing sophisticated building blocks to achieve precise control over macromolecular structure and, consequently, material properties.

Computational and Theoretical Chemistry Approaches

Quantum Mechanical Modeling of Polymerization Processes

The radical polymerization of Methyl alpha-allyloxymethylacrylate presents a fascinating case for computational study due to the presence of two polymerizable double bonds, which allows for a competition between intermolecular propagation and intramolecular cyclization. Quantum mechanical modeling, particularly using Density Functional Theory (DFT), has been instrumental in dissecting the intricate mechanisms of this system.

Application of Density Functional Theory (DFT) in Reaction Kinetics

These computational approaches enable the exploration of various reaction pathways that are often difficult to distinguish experimentally. For instance, DFT calculations can elucidate the subtle differences in the activation energies between the addition of a monomer to the propagating radical (intermolecular propagation) and the intramolecular cyclization of the radical.

Modeling of Elementary Steps (Initiation, Propagation, Cyclization)

The polymerization of this compound involves several key elementary steps, each of which can be modeled computationally.

Initiation: This step involves the generation of the initial radical species. While often initiated by a standard radical initiator, the fundamental interactions between the initiator radical and the monomer can be modeled to understand the efficiency of initiation at either the acrylic or the allylic double bond.

Propagation: Following initiation, the propagating radical can add to another monomer molecule. DFT calculations can model the approach of the monomer to the radical center, determining the preferred orientation and the energy barrier for this intermolecular addition.

Cyclization: The most intriguing aspect of this compound polymerization is the intramolecular cyclization. After the addition to the acrylic double bond, the newly formed radical can attack the pendant allylic double bond, leading to the formation of a cyclic structure within the polymer backbone. Computational modeling is crucial for determining the feasibility of this step, including the ring size that is preferentially formed (typically 5- or 6-membered rings).

Calculation of Activation Energies and Reaction Pathways

A cornerstone of the computational analysis of this compound polymerization is the calculation of activation energies for the competing reaction pathways. The difference in the activation energies for propagation and cyclization is a key determinant of the final polymer microstructure.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

| Intermolecular Propagation | Addition of a monomer molecule to the propagating radical. | Varies depending on the model, but typically in the range of 6-8 kcal/mol. |

| Intramolecular 5-exo Cyclization | Formation of a 5-membered ring via radical attack on the allylic group. | Generally found to have a lower activation energy than 6-endo cyclization. |

| Intramolecular 6-endo Cyclization | Formation of a 6-membered ring via radical attack on the allylic group. | Typically exhibits a higher activation energy compared to 5-exo cyclization. |

These calculations consistently show that the 5-exo cyclization pathway is kinetically favored over the 6-endo pathway, leading to a predominance of five-membered rings in the polymer structure. Furthermore, the activation energy for cyclization is often found to be competitive with or even lower than that for intermolecular propagation, explaining the high propensity of this monomer to cyclopolymerize.

Prediction and Rationalization of Cyclization Tendencies

Beyond calculating reaction rates, computational chemistry offers profound insights into why this compound exhibits a strong tendency to cyclize. This understanding is built upon the analysis of the monomer's conformational preferences and the electronic and steric factors at play during the transition states.

Analysis of Molecular Conformation and Reactive Rotamers

The propensity for cyclization is intimately linked to the population of monomer conformations that are pre-disposed to intramolecular reaction. Computational conformational analysis can identify the various low-energy conformations (rotamers) of the uncyclized radical. The key is to determine the population of "reactive rotamers," where the radical center and the allylic double bond are in close proximity, facilitating cyclization.

Studies have shown that certain conformations of the this compound radical bring the radical center within a suitable distance and orientation for attack on the internal double bond. The energy penalties associated with adopting these reactive conformations are relatively low, contributing to the high rate of cyclization.

Computational Studies on Steric and Electronic Factors Governing Cyclization

The transition state for cyclization is a delicate balance of steric and electronic effects, which can be dissected using computational methods.

Steric Factors: The formation of a cyclic transition state involves geometric constraints. DFT calculations can quantify the steric strain in the transition states for both 5-exo and 6-endo cyclization. The lower strain associated with the formation of a five-membered ring is a primary reason for its kinetic preference.

Electronic Factors: The electronic nature of the transition state also plays a crucial role. Analysis of the molecular orbitals involved in the cyclization process can reveal the favorable electronic interactions that stabilize the transition state. For instance, the overlap between the singly occupied molecular orbital (SOMO) of the radical and the π-system of the allylic double bond is a key factor.

Computational studies have provided a detailed picture of the transition state geometries, revealing the specific bond lengths and angles that characterize the cyclization event. This level of detail is unattainable through experimental means alone and is essential for a complete understanding of the factors that govern the cyclopolymerization of this compound.

Advanced Computational Techniques in Polymer Science

The study of polymers has been significantly enhanced by the application of advanced computational techniques. These methods allow for the investigation of polymer systems at a molecular level, providing insights that are often difficult or impossible to obtain through experimental means alone. For the specific case of poly(this compound), a polymer with a unique combination of an acrylate (B77674) backbone and an allyloxy side chain, computational approaches are invaluable for predicting its behavior and properties.

Molecular Dynamics Simulations for Polymer Chain Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of polymer chains over time. This approach is particularly useful for understanding how the specific chemical structure of a monomer, such as this compound, influences the conformational dynamics and macroscopic properties of the resulting polymer.

In a typical MD simulation of a polymer like poly(this compound), a simulation box is constructed containing multiple polymer chains and, if relevant, solvent molecules or other additives. The interactions between atoms are described by a force field, which is a set of potential energy functions that approximate the quantum mechanical interactions.

Research Findings:

While specific MD simulation studies on poly(this compound) are not widely available in public literature, the methodologies applied to similar polyacrylate systems provide a clear blueprint for how such investigations would be conducted. For instance, research on other substituted polyacrylates has demonstrated the utility of MD simulations in elucidating key dynamic properties. researchgate.net

One critical parameter that can be derived from MD simulations is the Mean Square Displacement (MSD) of the polymer chains. The MSD provides a measure of the average distance a polymer chain travels over time and is directly related to its mobility. A higher MSD indicates greater chain flexibility and movement. The mobility of polymer chains is a crucial factor influencing properties such as viscosity, diffusion, and the glass transition temperature of the material.

Another important aspect that can be investigated is the fractional free volume (FFV) within the polymer matrix. The FFV represents the volume not occupied by the polymer chains themselves and is essential for understanding the transport of small molecules through the polymer. In applications such as coatings or membranes, a higher FFV can facilitate faster diffusion rates.

A hypothetical study on poly(this compound) would likely involve comparing its chain dynamics to other polyacrylates with different side groups. The presence of the allyloxymethyl group is expected to introduce a degree of flexibility and steric hindrance that would be reflected in the simulation results.

Below is an interactive data table illustrating the type of data that would be generated from such a comparative MD simulation study.

| Polymer | Monomer Side Group | Simulated Mean Square Displacement (MSD) at 300K (Ų/ns) | Calculated Fractional Free Volume (FFV) (%) |

| Poly(methyl acrylate) | -COOCH₃ | 15.2 | 16.5 |

| Poly(ethyl acrylate) | -COOCH₂CH₃ | 18.5 | 17.8 |

| Poly(butyl acrylate) | -COOCH₂(CH₂)₂CH₃ | 22.1 | 19.2 |

| Poly(this compound) | -COOCH₂OCH₂CH=CH₂ | (Predicted to be higher than Poly(butyl acrylate) due to flexible ether linkage) | (Predicted to be higher due to bulkier, flexible side chain) |

Note: The values for poly(this compound) are predictive and included for illustrative purposes to show how computational data is presented.

The simulation results would likely show that the mobility of the polymer chains and the fractional free volume increase with the size and flexibility of the side group. researchgate.net The ether linkage in the allyloxymethyl group of this compound would likely contribute to higher chain mobility compared to simple alkyl esters. researchgate.net

Computational Methods for Understanding Polymer Structure-Property Relationships

Computational modeling is instrumental in establishing quantitative structure-property relationships (QSPRs) for polymers. These models provide a framework for predicting the properties of a polymer based on its molecular structure, which can significantly accelerate the design and discovery of new materials with desired characteristics. nih.gov

For poly(this compound), computational methods can be employed to predict a range of physical and chemical properties. These methods often involve creating a virtual library of polymer structures and then using computational tools to derive property predictions. nih.gov This in silico approach allows for the rational selection of promising candidates for synthesis and experimental validation.

Research Findings:

The development of QSPR models for polymethacrylates and polyacrylates has been a focus of computational materials science. nih.gov These models can predict properties such as:

Glass Transition Temperature (Tg): A critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is influenced by factors such as chain stiffness, intermolecular forces, and the bulkiness of the side groups.

Mechanical Properties: Including Young's modulus, tensile strength, and elongation at break. These properties are directly related to the polymer's internal structure and how the chains respond to an applied stress.

Thermal Stability: The ability of the polymer to resist degradation at high temperatures.

Computational models for predicting these properties often utilize a combination of molecular mechanics, quantum mechanics, and statistical mechanics. By systematically varying the chemical structure of the monomer unit—for instance, by modifying the side chain—researchers can computationally screen for polymers with optimized properties.

The following interactive table presents a hypothetical QSPR study for poly(this compound) and related polymers, illustrating how computational predictions are used to guide material design.

| Polymer | Side Chain Structure | Predicted Glass Transition Temperature (Tg) (°C) | Predicted Young's Modulus (GPa) |

| Poly(methyl methacrylate) | -COOCH₃ | 105 | 3.1 |

| Poly(ethyl methacrylate) | -COOCH₂CH₃ | 65 | 2.5 |

| Poly(this compound) | -COOCH₂OCH₂CH=CH₂ | (Predicted to be lower than PMMA due to increased side-chain flexibility) | (Predicted to be lower than PMMA) |

Note: The values for poly(this compound) are based on general principles of polymer science and are for illustrative purposes.

The presence of the flexible and somewhat bulky allyloxymethyl side chain in poly(this compound) would be expected to lower its glass transition temperature compared to the more compact methyl methacrylate (B99206), leading to a softer, more flexible material at room temperature. Computational models can quantify this effect and provide a basis for designing copolymers with tailored thermal and mechanical properties. nih.gov

Polymer Architecture and Structural Elucidation from Methyl Alpha Allyloxymethylacrylate

Molecular Weight and Polydispersity Control in Homopolymers

The control over molecular weight (MW) and polydispersity (PDI) in the homopolymerization of methyl alpha-allyloxymethylacrylate is crucial for tailoring the material's bulk properties. Radical polymerization is a common method for polymerizing methacrylate (B99206) monomers. However, conventional free radical polymerization often leads to polymers with broad molecular weight distributions and limited control over the chain architecture.

Advanced techniques, such as controlled radical polymerization (CRP), offer significant advantages in achieving well-defined polymers. While specific studies on the controlled polymerization of this compound are limited, insights can be drawn from the behavior of structurally similar monomers. For instance, atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization are powerful methods for controlling the polymerization of methacrylates. These techniques allow for the synthesis of polymers with predetermined molecular weights and narrow polydispersities by minimizing termination reactions.

The choice of initiator, chain transfer agent (in the case of RAFT), and reaction conditions such as temperature and monomer concentration are critical parameters for achieving the desired molecular weight and PDI. A hypothetical example of molecular weight control in the homopolymerization of this compound using a controlled radical polymerization technique is presented in the table below.

Table 1: Hypothetical Data for Molecular Weight and Polydispersity of Poly(this compound) Synthesized by Controlled Radical Polymerization

| Entry | [Monomer]:[Initiator]:[CTA] | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |

| 1 | 50:1:1 | 95 | 7,900 | 7,500 | 1.15 |

| 2 | 100:1:1 | 92 | 15,600 | 14,800 | 1.18 |

| 3 | 200:1:1 | 90 | 31,200 | 29,500 | 1.25 |

Note: This data is representative and intended to illustrate the level of control achievable with CRP techniques.

Microstructure Characterization of Poly(this compound)

The microstructure of poly(this compound) is complex due to the presence of the allyl group, which can participate in side reactions during polymerization. A thorough characterization of the polymer backbone is essential for understanding its properties and for designing effective post-polymerization modification strategies.

Analysis of Cyclic Units within the Polymer Backbone

A significant feature of the radical polymerization of 1,6-dienes, such as the allyl and methacrylate groups within this compound, is the potential for cyclopolymerization. This intramolecular cyclization reaction competes with the intermolecular propagation of the polymer chain.

Computational studies using density functional theory (DFT) have provided valuable insights into the cyclization tendencies of this compound during free radical polymerization. researchgate.net These studies have shown that the formation of a 5-membered ring through a 5-exo-trig cyclization is a favorable process. researchgate.net The propensity for cyclization is attributed to the spatial proximity of the radical center and the allyl double bond following the addition of a monomer unit to the growing polymer chain.

The presence of these cyclic units within the polymer backbone significantly impacts the polymer's physical properties, such as its glass transition temperature and solubility. The extent of cyclization can be influenced by polymerization conditions, including monomer concentration and temperature. Lower monomer concentrations tend to favor intramolecular cyclization over intermolecular propagation.

Presence and Quantification of Pendant Double Bonds

While cyclization is a significant pathway, not all monomer units will form cyclic structures. Consequently, the resulting polymer will contain a certain fraction of pendant allyl ether groups with unreacted double bonds. The presence and quantification of these pendant double bonds are critical, as they serve as reactive handles for post-polymerization modification.

Various analytical techniques can be employed to characterize and quantify the pendant double bonds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for this purpose. The signals corresponding to the vinylic protons of the allyl group can be integrated and compared to the signals of the polymer backbone to determine the percentage of unreacted allyl groups. Fourier-transform infrared (FTIR) spectroscopy can also be used to identify the characteristic C=C stretching vibrations of the allyl groups.

Functionalization and Post-Polymerization Modification Strategies

The pendant allyl ether groups along the backbone of poly(this compound) provide a versatile platform for functionalization and post-polymerization modification. These modifications allow for the tailoring of the polymer's properties and the introduction of new functionalities.

Chemical Modification of Pendant Allyl Ether Groups

The carbon-carbon double bond of the allyl ether group is susceptible to a variety of chemical transformations. One of the most efficient and widely used methods for modifying allyl groups is the thiol-ene reaction. wikipedia.org This "click" reaction involves the radical-mediated addition of a thiol compound across the double bond, proceeding with high efficiency and selectivity under mild conditions, often initiated by UV light or a radical initiator. wikipedia.org

The thiol-ene reaction is particularly advantageous as it is tolerant to a wide range of functional groups, allowing for the introduction of diverse chemical moieties onto the polymer scaffold. This method provides a straightforward route to functionalized polymers with tailored properties.

Introduction of Diverse Functionalities into the Polymer Backbone

The thiol-ene modification of the pendant allyl groups opens up a vast landscape for introducing diverse functionalities into the polymer backbone. By selecting thiols with specific functional groups, a wide array of properties can be imparted to the polymer. For example:

Hydrophilicity: Reaction with thiols containing hydroxyl or carboxylic acid groups can increase the hydrophilicity of the polymer.

Bioconjugation: Thiols bearing biotin (B1667282) or other bioactive molecules can be attached to the polymer for applications in biosensors or drug delivery.

Crosslinking: The use of dithiols or polythiols in the thiol-ene reaction can lead to the formation of crosslinked polymer networks, transforming a linear polymer into a thermoset material with enhanced mechanical properties.

Fluorination: The introduction of fluorinated thiols can be used to modify the surface energy and create hydrophobic and oleophobic surfaces.

The ability to introduce such a wide range of functionalities through a simple and efficient chemical reaction makes poly(this compound) a highly versatile platform for the development of advanced materials with tailored properties for a multitude of applications.

Research Directions and Potential Applications in Advanced Materials Science

Development of Novel Polymeric Materials

The dual functionality of methyl alpha-allyloxymethylacrylate serves as a versatile platform for creating new polymers with unique characteristics. The acrylate (B77674) group allows for straightforward polymerization, while the pendant allyl group can be utilized for subsequent crosslinking or functionalization, offering a pathway to a diverse range of materials.

The presence of both an acrylate and an allyl group in this compound makes it a highly attractive monomer for radical curable resin compositions, such as those cured by ultraviolet (UV) light or heat. The acrylate group can participate in the initial rapid polymerization, while the less reactive allyl group can undergo crosslinking reactions, potentially through a different mechanism or at a later stage. This dual-curing capability can lead to the formation of highly crosslinked networks with enhanced mechanical properties and thermal stability. A Korean patent discloses that copolymers based on α-allyloxymethylacrylic acid demonstrate good curing properties in air, which is a significant advantage for many coating and ink applications. google.com The patent further highlights the excellent adhesion of these polymers, a critical characteristic for protective coatings and adhesives. google.com Research in this area would focus on formulating and characterizing UV-curable resins containing this monomer, evaluating properties such as cure speed, hardness, adhesion, and chemical resistance.

Photosensitive resists are crucial materials in the fabrication of microelectronics and displays. These materials are formulated to change their solubility in a developer solvent upon exposure to light. The aforementioned Korean patent suggests the use of α-allyloxymethylacrylic acid copolymers in photosensitive resin compositions, particularly for color filter resists. google.com The patent emphasizes the excellent heat resistance and pigment dispersion properties of these polymers, which are critical for the performance and durability of color filters. google.com The crosslinking ability of the allyl group can be exploited to create negative-tone photoresists, where the exposed regions become insoluble. Further research could explore the lithographic performance of photoresists based on poly(this compound), including their sensitivity, resolution, and etching resistance.

Strategies for Tailored Polymer Properties

A key advantage of using a functional monomer like this compound is the ability to tailor the properties of the resulting polymer to meet the demands of specific applications. This can be achieved through copolymerization, post-polymerization modification of the allyl group, and control of the polymer architecture.

The thermal stability of a polymer is a critical factor for its processing and end-use applications. While specific thermogravimetric analysis (TGA) data for poly(this compound) is not available, the Korean patent on related copolymers highlights their excellent heat resistance. google.com The thermal stability of polymers is influenced by factors such as bond energies, molecular weight, and the presence of crosslinks. The allyl group in poly(this compound) provides a site for crosslinking, which can significantly enhance the thermal stability of the polymer by restricting chain mobility at elevated temperatures. For comparison, the thermal degradation of linear poly(methyl methacrylate) typically begins around 250-300°C. Strategies to further enhance the thermal stability of polymers derived from this compound could involve copolymerization with other thermally stable monomers or the use of specific crosslinking agents that react with the allyl groups to form a denser network structure.

Table 1: Comparative Thermal Decomposition Temperatures of Related Polymers

| Polymer | Onset Decomposition Temperature (°C) |

|---|---|

| Poly(methyl methacrylate) (PMMA) | ~250-300 |

| Poly(styrene) | ~300-400 |

Note: The value for Poly(this compound) is an educated estimation based on the potential for crosslinking and is not derived from direct experimental data.

The solubility of a polymer is determined by its chemical structure, molecular weight, and the nature of the solvent. The presence of the ester and ether functional groups in poly(this compound) suggests that it would be soluble in a range of organic solvents. The pendant allyl groups also offer a route to modify the polymer's solubility. For instance, the allyl groups can be functionalized through reactions such as thiol-ene chemistry to introduce different chemical moieties that can render the polymer more hydrophilic or hydrophobic.

Polymers containing allyl groups have been shown to have tunable solubility based on post-polymerization modifications. For example, the functionalization of allyl-containing polyesters with alkyl thiols can alter their lipophilicity and solubility in nonpolar solvents. The solubility of polymers can be predicted using solubility parameters.

Table 2: Hansen Solubility Parameters for a Model Polymer (PMMA) and Common Solvents

| Substance | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

|---|---|---|---|

| Poly(methyl methacrylate) | 18.6 | 10.5 | 7.5 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

Data for PMMA is provided as a reference to illustrate the concept of solubility parameters.

By strategically modifying the allyl groups on the poly(this compound) backbone, it would be possible to create a family of polymers with a wide range of solubility profiles, making them suitable for diverse applications, from coatings soluble in organic solvents to potentially water-soluble or dispersible materials for biomedical or other specialty uses.

Influence of Polymer Architecture on Mechanical Performance

The mechanical performance of polymers derived from this compound is intrinsically linked to their architecture. The presence of both a reactive acrylate group and an allyl ether group in the monomer structure opens up possibilities for creating diverse polymer architectures, including linear polymers, branched polymers, and cross-linked networks. The specific arrangement of these structural features dictates the material's macroscopic mechanical properties.

The cyclopolymerization of this compound can lead to the formation of linear polymers containing cyclic structures within the main chain. This architecture is expected to impart greater rigidity and a higher glass transition temperature (Tg) compared to its non-cyclized poly(methyl methacrylate) counterpart. The cyclic units restrict segmental motion, leading to enhanced stiffness and thermal stability.

In contrast, polymerization strategies that favor intermolecular reactions of the allyl groups can result in branched or cross-linked structures. The degree of cross-linking is a critical parameter that can be tailored to achieve a wide spectrum of mechanical properties. Lightly cross-linked polymers may exhibit elastomeric behavior, characterized by low modulus and high elongation at break. As the cross-link density increases, the material becomes more rigid and brittle, with a corresponding increase in tensile strength and modulus, but a decrease in toughness.

The interplay between these architectural variables allows for the fine-tuning of mechanical performance to suit specific applications. For instance, a highly cyclized, linear polymer might be suitable for applications requiring high dimensional stability and heat resistance, while a controlled level of cross-linking could be leveraged to create tough and resilient materials.

Table 1: Hypothetical Mechanical Properties of Poly(this compound) with Varying Architectures

| Polymer Architecture | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |

| Linear (High Cyclization) | 3.5 - 5.0 | 70 - 90 | 2 - 5 | 130 - 150 |

| Branched | 2.0 - 3.5 | 50 - 70 | 5 - 15 | 110 - 130 |

| Lightly Cross-linked | 0.5 - 2.0 | 30 - 50 | 20 - 50 | 90 - 110 |

| Highly Cross-linked | 4.0 - 6.0 | 60 - 80 | < 2 | > 160 |

Note: The data in this table are hypothetical and intended to illustrate the expected trends in mechanical properties as a function of polymer architecture. Actual values would need to be determined experimentally.

Future Prospects in Polymer Science and Engineering